molecular formula C7H9N3O4 B11808867 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B11808867
M. Wt: 199.16 g/mol
InChI Key: BNVYIQLINANWEY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a nitro group at the 4-position

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid
  • 2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetic acid
  • 2-(1-Ethyl-4-amino-1H-pyrazol-5-yl)acetic acid

Uniqueness

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is unique due to the specific positioning of the ethyl and nitro groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(2-ethyl-4-nitropyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H9N3O4/c1-2-9-5(3-7(11)12)6(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)

InChI Key

BNVYIQLINANWEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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